molecular formula C17H14BrNO2 B15243338 3-Bromo-4-(4-methoxyphenyl)-1-methyl-1H-2-quinolinone CAS No. 853192-45-7

3-Bromo-4-(4-methoxyphenyl)-1-methyl-1H-2-quinolinone

Cat. No.: B15243338
CAS No.: 853192-45-7
M. Wt: 344.2 g/mol
InChI Key: MJMCZWWWNIATKG-UHFFFAOYSA-N
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Description

3-Bromo-4-(4-methoxyphenyl)-1-methyl-1H-2-quinolinone is an organic compound that belongs to the quinolinone family. This compound is characterized by the presence of a bromine atom at the 3rd position, a methoxyphenyl group at the 4th position, and a methyl group at the 1st position of the quinolinone core. Quinolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(4-methoxyphenyl)-1-methyl-1H-2-quinolinone typically involves multi-step organic reactions. One common method includes the bromination of 4-(4-methoxyphenyl)-1-methyl-1H-2-quinolinone using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(4-methoxyphenyl)-1-methyl-1H-2-quinolinone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The quinolinone core can be reduced to form dihydroquinolinones using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, acetonitrile), catalysts (palladium, copper).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, dichloromethane).

    Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).

Major Products

    Substitution: Formation of 3-substituted-4-(4-methoxyphenyl)-1-methyl-1H-2-quinolinones.

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of dihydroquinolinones and other reduced derivatives.

Scientific Research Applications

3-Bromo-4-(4-methoxyphenyl)-1-methyl-1H-2-quinolinone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(4-methoxyphenyl)-1-methyl-1H-2-quinolinone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of topoisomerases, which are essential for DNA replication and transcription, thereby exhibiting anticancer properties. Additionally, it may interact with microbial cell membranes, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxyphenyl)-1-methyl-1H-2-quinolinone: Lacks the bromine atom at the 3rd position.

    3-Bromo-1-methyl-1H-2-quinolinone: Lacks the methoxyphenyl group at the 4th position.

    4-(4-Methoxyphenyl)-1H-2-quinolinone: Lacks the methyl group at the 1st position.

Uniqueness

3-Bromo-4-(4-methoxyphenyl)-1-methyl-1H-2-quinolinone is unique due to the presence of both the bromine atom and the methoxyphenyl group, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its reactivity and potential therapeutic applications compared to similar compounds.

Properties

IUPAC Name

3-bromo-4-(4-methoxyphenyl)-1-methylquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO2/c1-19-14-6-4-3-5-13(14)15(16(18)17(19)20)11-7-9-12(21-2)10-8-11/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJMCZWWWNIATKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)Br)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20590837
Record name 3-Bromo-4-(4-methoxyphenyl)-1-methylquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853192-45-7
Record name 3-Bromo-4-(4-methoxyphenyl)-1-methylquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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